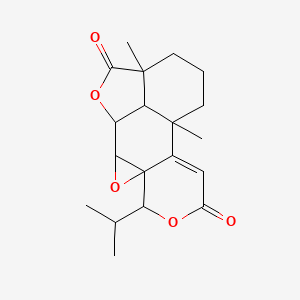Nagilactone F,8-epoxy-
CAS No.: 54267-49-1
Cat. No.: VC19612249
Molecular Formula: C19H24O5
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54267-49-1 |
|---|---|
| Molecular Formula | C19H24O5 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |
| Standard InChI | InChI=1S/C19H24O5/c1-9(2)14-19-10(8-11(20)22-14)17(3)6-5-7-18(4)13(17)12(15(19)24-19)23-16(18)21/h8-9,12-15H,5-7H2,1-4H3 |
| Standard InChI Key | CBWGBTDKXAPUMY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCCC5(C(=O)O4)C)C |
Introduction
Chemical Identity and Structural Characteristics
Stereochemical Complexity
The compound’s 2D structure includes five rings (A–E), with the epoxy bridge between C-8 and C-9 contributing to its rigidity . Conformational analysis is hindered by undefined stereocenters, as noted in PubChem’s 3D structure disclaimer . Spectral data from related compounds, such as 1,2-epoxy-3-hydroxy-nagilactone F (C₁₉H₂₂O₆), reveal characteristic NMR signals for epoxy protons (δ 3.1–3.5 ppm) and lactone carbonyls (δ 170–180 ppm) .
Natural Occurrence and Taxonomic Distribution
Plant Sources
Nagilactone F,8-epoxy- has been identified in:
These species are evergreen conifers native to Asia and Africa, traditionally used in folk medicine for anti-inflammatory and antitumor purposes .
Biosynthetic Pathway
Diterpenoid dilactones like nagilactone F,8-epoxy- derive from geranylgeranyl pyrophosphate (GGPP) via cyclization and oxidation steps. Key modifications include:
-
Cyclization: Formation of the tetracyclic skeleton by class II diterpene synthases.
-
Oxidation: Introduction of epoxy and hydroxyl groups by cytochrome P450 enzymes .
-
Lactonization: Sequential esterification to form γ- and δ-lactone rings .
A proposed biosynthetic route for nagilactones is illustrated in Figure 2, adapted from Nageia studies .
Isolation and Synthetic Approaches
Extraction Methods
-
Solvent Extraction: Fresh leaves are macerated in methanol or ethanol, followed by filtration and solvent evaporation .
-
Chromatography: Crude extracts undergo column chromatography (silica gel, Sephadex LH-20) and HPLC to isolate nagilactone F,8-epoxy- . Yields typically range from 0.002% to 0.01% (w/w) .
Synthetic Challenges
Total synthesis remains elusive due to:
-
Stereochemical complexity: Multiple chiral centers (e.g., C-2, C-3, C-8) complicate stereoselective synthesis.
-
Epoxide sensitivity: The C-8 epoxy group is prone to ring-opening under acidic or nucleophilic conditions .
Partial syntheses have been achieved via semisynthetic modification of nagilactone B or inumakilactone A .
Pharmacological Activities
Cytotoxic Effects
Nagilactone F,8-epoxy- demonstrates moderate cytotoxicity against human cancer cell lines:
Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation .
Anti-Inflammatory Properties
In murine macrophages, the compound inhibits NO production (IC₅₀ = 8.9 μM) by suppressing iNOS and COX-2 expression .
Antifungal Activity
Against Candida albicans, nagilactone F,8-epoxy- shows an MIC of 32 μg/mL, likely through ergosterol biosynthesis disruption .
Research Limitations and Future Directions
Knowledge Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume